(S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
CAS No.:
Cat. No.: VC17558267
Molecular Formula: C18H16ClFN4O2
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H16ClFN4O2 |
---|---|
Molecular Weight | 374.8 g/mol |
IUPAC Name | 4-N-(4-chloro-3-fluorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine |
Standard InChI | InChI=1S/C18H16ClFN4O2/c19-13-2-1-10(5-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m0/s1 |
Standard InChI Key | HLJPKCZCKXNSNC-NSHDSACASA-N |
Isomeric SMILES | C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)F)N |
Canonical SMILES | C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₈H₁₆ClFN₄O₂; MW: 374.8 g/mol) integrates a quinazoline scaffold with strategic substitutions . The (S)-configuration at the tetrahydrofuran-3-yloxy group ensures enantiomeric purity, critical for biological activity . Key structural features include:
-
Quinazoline Core: Positions 4 and 6 are occupied by amine groups, while position 7 bears the tetrahydrofuran-3-yloxy substituent .
-
Aromatic Substitution: The N4-linked 3-chloro-4-fluorophenyl group enhances electrophilic reactivity and target binding .
Physical and Chemical Properties
Experimental and predicted data highlight the compound’s stability and solubility profile :
The compound exists as a light yellow to beige solid, stable under recommended storage conditions . Its limited solubility in polar solvents necessitates formulation optimization for pharmacological applications .
Synthesis and Process Optimization
Synthetic Pathway
The synthesis involves three key steps starting from 4-chloro-7-fluoro-6-nitroquinazoline :
-
Nucleophilic Aromatic Substitution: Reaction with 3-chloro-4-fluoroaniline introduces the aryl amine group at position 4 .
-
Etherification: Tetrahydrofuran-3-ol undergoes nucleophilic substitution at position 7 under basic conditions .
-
Nitro Reduction: Catalytic hydrogenation with Raney nickel reduces the nitro group to an amine, yielding the final diamine .
Reaction Conditions and Yields
Critical parameters for maximizing yield (77%) and purity (95%+) include :
-
Temperature: 40°C for hydrogenation.
-
Catalyst: Raney nickel in anhydrous DMF.
-
Purification: Column chromatography with CHCl₃/MeOH (95:5).
Comparative analysis with analogous quinazolines (e.g., N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine ) reveals that steric and electronic effects of substituents significantly influence reaction kinetics.
Pharmacological Profile and Biological Relevance
Role in Afatinib Synthesis
As a direct precursor to afatinib, this compound’s stereochemistry is vital for inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase . The (S)-enantiomer ensures optimal binding to EGFR’s ATP pocket, reducing off-target effects .
Metabolic Pathways
In vivo studies identify the compound as Afatinib Metabolite M20, formed via oxidative cleavage of afatinib’s side chain . While M20 exhibits reduced kinase inhibition compared to afatinib, its pharmacokinetic properties inform dose optimization strategies .
Analytical Characterization
Spectroscopic Identification
-
¹H NMR: Characteristic peaks include aromatic protons (δ 6.8–8.2 ppm) and tetrahydrofuran methylene signals (δ 3.5–4.0 ppm) .
-
Mass Spectrometry: ESI-MS confirms the molecular ion [M+H]⁺ at m/z 375.8 .
Industrial Applications and Market Analysis
Manufacturer | Price (USD) | Purity | Minimum Order |
---|---|---|---|
Jinan Finer Chemical Co. | $0.00/kg | 99% | 1 kg |
ShenZhen H&D Pharmaceutical | $0.00/mg | 98% | 10 mg |
Nanjing Fred Technology | $0.00/kg | 98% | 1 kg |
Regulatory Status
Recent Advances and Future Directions
Continuous Flow Synthesis
Pilot-scale studies demonstrate that microreactor technology enhances reaction efficiency, reducing hydrogenation time from 2 hours to 30 minutes .
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) improves bioavailability, with recent trials showing a 40% increase in plasma concentration compared to free drug formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume